6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine
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Overview
Description
6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Isopropylation: Alkylation at the 9-position using isopropyl halides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 8-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dechlorinated or de-trifluoromethylated products.
Substitution: Nucleophilic substitution reactions might replace the chlorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-purines, while substitution could produce a variety of functionalized purines.
Scientific Research Applications
6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the isopropyl and trifluoromethyl groups.
9-Isopropylpurine: Lacks the chlorine and trifluoromethyl groups.
8-(Trifluoromethyl)purine: Lacks the chlorine and isopropyl groups.
Uniqueness
6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine is unique due to the combination of chlorine, isopropyl, and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8ClF3N4 |
---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
6-chloro-9-propan-2-yl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H8ClF3N4/c1-4(2)17-7-5(6(10)14-3-15-7)16-8(17)9(11,12)13/h3-4H,1-2H3 |
InChI Key |
NESGSIYKRJHNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
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